N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine
Description
N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a pyridine derivative featuring a pyrrolidine ring substituted with a propyl group at the 5-position of the pyridine core.
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,N-dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-4-9-17-10-5-6-13(17)12-7-8-14(15-11-12)16(2)3/h7-8,11,13H,4-6,9-10H2,1-3H3 |
InChI Key |
JUYKMNDWCVRLCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=CN=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with propylpyrrolidine and dimethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction conditions are mild and metal-free, making the process more environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Iodine (I2), tert-butyl hydroperoxide (TBHP)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1552457-95-0)
- Structure : Similar pyrrolidine substitution but lacks the propyl group and N,N-dimethylation.
- Molecular Weight : 177.25 g/mol (C₁₀H₁₅N₃).
- Key Differences : The absence of the propyl group may reduce lipophilicity compared to the target compound. The primary amine at the 2-position (vs. N,N-dimethyl) could alter receptor binding or solubility .
N,N-Dimethyl-5-(4-(piperazin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)pyridin-2-amine (Compound 25)
- Structure : Incorporates a piperazine-phenyl group and a trimethoxyphenyl substituent.
- Molecular Weight : 435.24 g/mol (C₂₅H₃₁N₄O₃).
- This compound exhibits ALK2 inhibitory activity (IC₅₀ = 0.8 nM), suggesting that the target compound’s pyrrolidine-propyl substituent might offer a different selectivity profile .
Basicity and Electronic Effects
Pyridine derivatives with N,N-dimethylamino groups exhibit moderate basicity. For example:
- Pyridine : pKb ~8.5.
- Piperidine : pKb ~2.7 (higher basicity due to saturated ring).
The target compound’s pyrrolidine-propyl group may enhance lipophilicity (logP ~2.5–3.0 estimated), favoring blood-brain barrier penetration compared to polar analogs like Br-BETA .
Biological Activity
N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine, also referred to as N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and implications for therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 233.35 g/mol. The compound features a pyridine ring substituted with a dimethyl group and a propylpyrrolidine moiety, which suggests potential interactions with various biological systems.
Preliminary studies indicate that compounds with similar structures demonstrate significant activity in modulating neurotransmitter systems, particularly those associated with dopamine and serotonin pathways. The interactions of this compound with various receptors and enzymes are essential for understanding its pharmacological profile.
Potential Mechanisms:
- Alpha-Adrenoceptor Modulation: The compound may act as an agonist at alpha-adrenoceptors, influencing neurotransmitter release and neuronal excitability .
- Serotonin Pathway Interaction: Its structural similarity to known serotonin receptor ligands suggests potential efficacy in modulating serotonin-related pathways.
Biological Activity
Research has shown that this compound exhibits various biological activities:
Case Studies and Research Findings
A study investigating the effects of structurally related compounds on alpha-adrenoceptors demonstrated varying affinities and efficacies. For instance, certain analogs showed high selectivity for alpha2-adrenoceptors, suggesting that this compound might exhibit similar selectivity .
Another research effort focused on the antioxidant activities of pyrrolidine derivatives. While specific data on this compound was limited, related compounds showed promising antiarrhythmic and antioxidant effects, indicating potential therapeutic applications in cardiovascular health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
